molecular formula C8H8ClNO3 B1610993 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene CAS No. 101080-03-9

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Cat. No.: B1610993
CAS No.: 101080-03-9
M. Wt: 201.61 g/mol
InChI Key: NYKGERLHQSWZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is an organic compound with the molecular formula C8H8ClNO3. It is a derivative of benzene, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1-Chloro-4-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as halogenation, sulfonation, and alkylation.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst (e.g., FeCl3 or AlCl3).

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields 1-Chloro-4-methoxy-2-methyl-5-aminobenzene.

    Carboxylic Acids: Oxidation of the methyl group produces 1-Chloro-4-methoxy-2-carboxy-5-nitrobenzene.

Scientific Research Applications

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of bioactive compounds and pharmaceuticals.

    Medicine: As a precursor in the synthesis of drugs with potential therapeutic effects.

    Industry: In the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating methoxy group activates the aromatic ring towards electrophilic attack, while the electron-withdrawing nitro group deactivates it. This interplay of electronic effects determines the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2-methoxy-5-methyl-4-nitrobenzene: Similar structure but with different positions of substituents.

    1-Chloro-2-iodo-5-methoxy-4-nitrobenzene: Contains an iodine atom instead of a methyl group.

    1-Chloro-4-methoxy-2-methylbenzene: Lacks the nitro group.

Uniqueness

1-Chloro-4-methoxy-2-methyl-5-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its reactivity and applications. The presence of both electron-donating and electron-withdrawing groups on the aromatic ring allows for a diverse range of chemical transformations and makes it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

1-chloro-4-methoxy-2-methyl-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-5-3-8(13-2)7(10(11)12)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKGERLHQSWZHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70578963
Record name 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101080-03-9
Record name 1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70578963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (1.2 mmol) in DMF (6 mL), 4-chloro 3-methyl 6-nitrophenol (1.0 mmol) was added at 0° C. The reaction mixture was stirred at 0° C. for 15 minute then methyliodide was added at 0° C. and the mixture was stirred for 4 hours at room temperature. Water (60 mL) was added and the mixture extracted with EtOAc (3×50 mL). The combined organic extracts were washed with water (50 mL), brine (50 mL), dried (Na2SO4) and concentrated under reduced pressure. The residue was purified by column chromatography on silica using 5-8% EtOAc in hexane to give the title compound (87%) as a solid.
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Yield
87%

Synthesis routes and methods II

Procedure details

4-Chloro-5-methyl-2-nitroanisole was prepared by the same procedure as described for Step 2 of Preparation 2a except using 4-chloro-5-methyl-2-nitrophenol (50 g), methyl iodide (75.8 g), and potassium carbonate (44 g). Workup gave crude 4-chloro-5-methyl-2-nitroanisole (52.3 g, 97%) which was used in the next step without purification. 1H NMR (300 MHz, CDCl3) δ7.85 (s, 1 H), 6.95 (s, 1 H), 3.94 (s, 3 H), 2.45 (s, 3 H).
[Compound]
Name
2a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
75.8 g
Type
reactant
Reaction Step Three
Quantity
44 g
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of (trimethylsilyl)diazomethane (2.0 M in hexane, 13.3 mL, 26.6 mmol) was added to a mixture of 4-chloro-5-methyl-2-nitro-phenol (1.0 g, 5.33 mmol) and diisopropylethylamine (1.04 mL, 6.13 mmol) in a mixture of anhydrous methanol and anhydrous acetonitrile (1/1, 50 mL) and the reaction mixture was stirred for 1 hour. Glacial acetic acid (5 drops) was then added and the resulting mixture was evaporated under reduced pressure. The residue was partitioned between diethyl ether (100 mL) and water (50 mL); the organic layer was separated, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to afford 1.07 g of 1-chloro-4-methoxy-2-methyl-5-nitro-benzene as a light orange solid without further purifications.
Quantity
13.3 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Reactant of Route 3
Reactant of Route 3
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Reactant of Route 4
Reactant of Route 4
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Reactant of Route 5
Reactant of Route 5
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene
Reactant of Route 6
Reactant of Route 6
1-Chloro-4-methoxy-2-methyl-5-nitrobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.